molecular formula C21H22N4O3 B11010225 4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone

4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone

Cat. No.: B11010225
M. Wt: 378.4 g/mol
InChI Key: COWDNGAGGOEDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazinone core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone typically involves multiple steps, starting with the preparation of the phthalazinone core. One common method involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions. The piperazine moiety is then introduced through a nucleophilic substitution reaction, where 2-methoxyphenylpiperazine reacts with the phthalazinone intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets:

    Molecular Targets: Alpha1-adrenergic receptors, AChE, and BChE.

    Pathways Involved: The compound binds to the active sites of these enzymes or receptors, inhibiting their activity and thereby modulating physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone is unique due to its dual functionality, combining the biological activity of the phthalazinone core with the pharmacological properties of the piperazine moiety. This dual functionality enhances its potential as a therapeutic agent with multiple mechanisms of action .

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-methylphthalazin-1-one

InChI

InChI=1S/C21H22N4O3/c1-23-20(26)16-8-4-3-7-15(16)19(22-23)21(27)25-13-11-24(12-14-25)17-9-5-6-10-18(17)28-2/h3-10H,11-14H2,1-2H3

InChI Key

COWDNGAGGOEDPS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.